

An In-Depth Technical Guide to the Solubility Profile of 5-Hydroxyvanillin

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Compound of Interest		
Compound Name:	5-Hydroxyvanillin	
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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde) is a phenolic compound and a derivative of vanillin.[1] As an organic compound with multiple functional groups, its solubility behavior in various solvents is a critical parameter for researchers in fields ranging from synthetic chemistry to drug development and natural product analysis. Understanding the solubility profile is essential for designing reaction conditions, developing purification strategies, formulating products, and conducting biological assays.

This technical guide provides a comprehensive overview of the available solubility data for **5- Hydroxyvanillin** in common laboratory solvents. It details the standard experimental methodologies for solubility determination and presents logical workflows to guide researchers in their experimental design.

Physicochemical Properties of 5-Hydroxyvanillin

A summary of the key physicochemical properties of **5-Hydroxyvanillin** is presented below. These properties inherently influence its solubility characteristics.



Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₄	[1][2]
Molar Mass	168.15 g/mol	[1][2]
Melting Point	131-134 °C	[1][2][3][4]
Boiling Point	339.9 ± 37.0 °C (Predicted)	[1][2]
Density	1.378 ± 0.06 g/cm ³ (Predicted)	[1][2]
рКа	7.63 ± 0.23 (Predicted)	[1][2]
Appearance	Yellow crystal	[3]

Solubility Profile of 5-Hydroxyvanillin

Comprehensive quantitative solubility data for **5-Hydroxyvanillin** across a wide range of common solvents is not extensively documented in publicly available literature. However, qualitative descriptions and a few quantitative points provide valuable insights. The following table summarizes the available information.



Solvent	Туре	Solubility (at ambient temperature unless specified)	Notes
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	≥ 150 mg/mL (892.06 mM)	The source indicates solubility is at least this value, but saturation was not determined.[5]
Ethyl Acetate	Polar Aprotic	Soluble	Used as an effective extraction solvent for 5-Hydroxyvanillin from aqueous solutions.[6]
Benzene	Nonpolar	Sparingly soluble in boiling benzene	Used for recrystallization, indicating solubility increases significantly with temperature.[7]
Toluene	Nonpolar	Soluble in boiling toluene	Used for recrystallization from crude solid.[6]
Dichloromethane (DCM)	Polar Aprotic	Low solubility	Noted as a suitable solvent for Soxhlet extraction due to low solubility, allowing for precipitation.[8]

Note: For many common solvents like water, ethanol, and methanol, specific quantitative data for **5-Hydroxyvanillin** is not readily available in the reviewed literature. For context, solubility data for the parent compound, vanillin, is known to vary significantly in ethanol-water mixtures, with solubility being influenced by solvent composition and temperature.[9][10]



Experimental Methodologies for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[11][12] It is considered a gold standard for its accuracy.[11]

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of **5-Hydroxyvanillin**.

Materials:

- 5-Hydroxyvanillin (pure solid)
- Selected solvents (analytical grade)
- Analytical balance
- · Volumetric flasks and pipettes
- Vials with airtight screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μm, compatible with the solvent)
- Syringes
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid 5-Hydroxyvanillin to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.[11][13]



- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature shaker (e.g., set to 25 °C).
- Agitate the samples for a sufficient duration (typically 18 to 24 hours) to ensure equilibrium is reached.[13][14][15]

Sample Separation:

- After equilibration, allow the vials to stand undisturbed at the set temperature for a period to let the excess solid settle.
- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.

· Quantification:

- Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the concentration of 5-Hydroxyvanillin in the diluted filtrate using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16]

Calculation:

- Prepare a standard curve by measuring the absorbance or peak area of several known concentrations of 5-Hydroxyvanillin.[17]
- Use the standard curve to determine the concentration of the diluted filtrate.
- Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.[13]

Visualization of Workflows

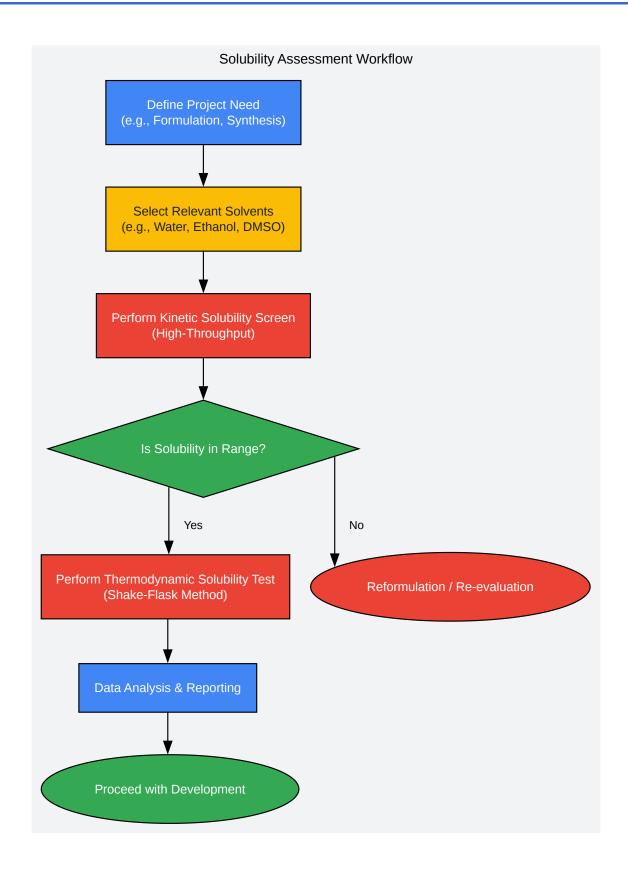




Logical Workflow for Compound Solubility Assessment

The following diagram illustrates a typical decision-making process for assessing the solubility of a compound in a research and development setting.





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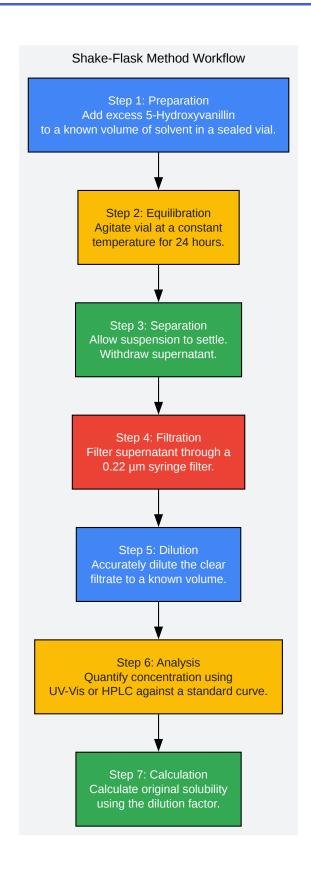
Caption: High-level workflow for compound solubility evaluation.



Experimental Workflow for the Shake-Flask Method

This diagram details the step-by-step experimental procedure for the shake-flask solubility determination method.





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Caption: Step-by-step workflow for the shake-flask method.



Conclusion

The solubility of **5-Hydroxyvanillin** is a key parameter for its effective use in scientific research and commercial applications. While qualitative data suggests its solubility in polar aprotic solvents like DMSO and ethyl acetate, and its potential for recrystallization from nonpolar aromatic solvents at elevated temperatures, there is a notable lack of comprehensive, quantitative solubility data in common protic solvents like water and ethanol. The provided shake-flask methodology offers a robust framework for researchers to systematically determine these values. The generation of a complete quantitative solubility profile for **5-Hydroxyvanillin** would be a valuable contribution to the chemical and pharmaceutical sciences.

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